(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol
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Overview
Description
(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol is a chiral alcohol compound featuring a bicyclic hexane structure. This compound is notable for its unique three-dimensional configuration, which imparts distinct chemical and physical properties. It is used in various scientific research applications due to its structural complexity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include various ketones, aldehydes, and substituted alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: Its unique structure makes it a subject of study in stereochemistry and molecular interactions.
Industry: Used in the synthesis of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-(2-Bicyclo[310]hexanyl)propan-1-ol involves its interaction with molecular targets through its hydroxyl group and bicyclic structure
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexane: Shares the bicyclic structure but lacks the hydroxyl group.
Cyclopropylmethanol: Contains a cyclopropyl group attached to a hydroxyl group but lacks the bicyclic structure.
2-Cyclopropylpropan-1-ol: Similar in having a cyclopropyl group and hydroxyl group but differs in the overall structure.
Uniqueness
(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol is unique due to its combination of a bicyclic hexane structure and a chiral center, which imparts distinct stereochemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
(2R)-2-(2-bicyclo[3.1.0]hexanyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-6(5-10)8-3-2-7-4-9(7)8/h6-10H,2-5H2,1H3/t6-,7?,8?,9?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWBNCWCEUKTJH-JUGFDQIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2C1C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CCC2C1C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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